7-Methylthieno[2,3-c]pyridin-4-ol
Description
7-Methylthieno[2,3-c]pyridin-4-ol (CAS RN: 73224-09-6) is a heterocyclic compound featuring a fused thiophene-pyridine core with a methyl substituent at position 7 and a hydroxyl group at position 4 . Its molecular formula is C₈H₇NOS (inferred from analogous structures in and ). This compound belongs to the thienopyridine family, a class of molecules studied for their diverse pharmacological and material science applications.
Properties
CAS No. |
73224-09-6 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methylthieno[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-8-6(2-3-11-8)7(10)4-9-5/h2-4,10H,1H3 |
InChI Key |
VVQWCTNFIKQXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1SC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of bases such as potassium carbonate in solvents like tetrahydrof
Scientific Research Applications
7-Methylthieno[2,3-c]pyridin-4-ol is a heterocyclic compound featuring a thieno[2,3-c]pyridine core, integrating sulfur and nitrogen atoms within its fused ring system. It has a hydroxyl group at the fourth position of the pyridine ring, which contributes to its chemical properties and potential biological activities. Studies focus on its interactions with biological macromolecules, showing it binds effectively to certain enzymes and receptors, influencing their activity. Its dual functionality makes it a candidate for exploration in drug discovery and therapeutic applications.
Scientific Research Applications
- Antimicrobial and Anticancer Properties: Research indicates that this compound possesses potential antimicrobial and anticancer properties. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity and influencing various signaling pathways.
- Drug Discovery: The compound's dual functionality makes it a candidate for further exploration in drug discovery and therapeutic applications.
- Interaction with Biological Macromolecules: Studies on this compound have focused on its interactions with biological macromolecules and has been shown to bind effectively to certain enzymes and receptors, influencing their activity. The specificity of these interactions is an area of ongoing research, aiming to elucidate the compound's full pharmacological profile.
Several compounds share structural similarities with this compound:
| Compound Name | Key Differences |
|---|---|
| 4-Amino-7-methylthieno[2,3-c]pyridine | Lacks hydroxyl group; may affect reactivity |
| 7-Methylthieno[2,3-c]pyridin-5-ol | Lacks amino group; influences chemical properties |
| 3-Methylthieno[2,3-b]pyridin-4-ol | Different ring structure; alters reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thienopyridine Family
The thieno[2,3-c]pyridin-4-ol scaffold permits diverse substitutions, enabling comparisons with derivatives varying in substituent type and position. Key analogs include:
Key Observations:
- Substituent Position : The 7-methyl derivative exhibits distinct electronic effects compared to the 2-methyl analog. Methyl at position 7 (adjacent to the sulfur atom in thiophene) may sterically hinder reactions at the thiophene ring, whereas position 2 substitution could modulate π-electron delocalization .
- Functional Groups : The hydroxyl group at position 4 is critical for hydrogen bonding, as seen in pyrrolo[2,3-c]pyridin-4-ol derivatives (). Replacing hydroxyl with other groups (e.g., methoxy) alters solubility and target affinity.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks based on neighboring substituents. For example:
- The methyl group at position 7 appears as a singlet (~δ 2.5 ppm).
- Hydroxyl protons (position 4) show broad signals at δ 10–12 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with m/z matching C₈H₇NOS (theoretical: 181.03).
- X-ray Diffraction : Resolve crystal packing and bond angles for absolute configuration validation (e.g., AKR1C3 inhibitor studies ).
How should researchers address contradictory data between computational modeling and experimental results for this compound’s bioactivity?
Q. Methodological Answer :
- Scenario : If molecular docking predicts high binding affinity to Caspase-1, but in vitro assays show low inhibition:
- Step 1 : Verify compound purity (>95% via HPLC) and stability (e.g., check degradation in DMSO ).
- Step 2 : Re-evaluate docking parameters (e.g., solvation effects, flexible vs. rigid receptor models) .
- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate interactions .
What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Q. Methodological Answer :
- Cytotoxicity Screening : Use ovarian (A2780) or breast (MCF-7) cancer cell lines with MTT assays. Compare IC₅₀ values to cisplatin controls .
- Mechanistic Studies :
How can researchers ensure purity and stability of this compound during storage?
Q. Methodological Answer :
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol .
- Stability Testing :
What advanced techniques are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., AKR1C3 ).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify critical residues (e.g., His117 in AKR1C3) .
- Analog Synthesis : Introduce substituents at positions 2 and 5 (e.g., halogens, alkyl chains) and compare IC₅₀ values .
How can researchers mitigate challenges in reproducing literature synthesis protocols for this compound?
Q. Methodological Answer :
- Common Issues : Low yield due to incomplete cyclization or side reactions.
- Solutions :
What analytical methods are critical for detecting trace impurities in this compound?
Q. Methodological Answer :
- HPLC-MS : Detect and quantify impurities <0.1% using a C18 column (gradient: 10–90% acetonitrile/water) .
- NMR Spiking : Add reference standards (e.g., unreacted precursors) to identify residual peaks .
How can environmental factors (e.g., solvent polarity) influence the compound’s reactivity in downstream derivatization?
Q. Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at position 4.
- Case Study : Ethanol/water mixtures improve solubility for hydroxyl-group modifications .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates in varying solvents .
What computational tools are recommended for predicting the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
